Nickel;tin

Alkaline hydrogen evolution reaction Electrocatalysis Water splitting

Generic Ni-Sn alloy powders fail due to phase mismatch, causing poor battery cycle life or low catalytic activity. BenchChem offers custom synthesis of specific Ni-Sn intermetallic phases (Ni₃Sn, Ni₃Sn₂, Ni₃Sn₄) with precise stoichiometry, delivering measurable performance gains. • Ni₃Sn₄/C anodes: 735 mAh/g at 0.1 A/g, 27% higher capacity than Ni₃Sn₂. • Ni₃Sn₂-NiSnOₓ cathode: 3,000-hour HER durability. • Ni₃Sn: η₁₀ = 122 mV, 55% lower overpotential than pure Ni.

Molecular Formula NiSn
Molecular Weight 177.40 g/mol
Cat. No. B14718777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel;tin
Molecular FormulaNiSn
Molecular Weight177.40 g/mol
Structural Identifiers
SMILES[Ni].[Sn]
InChIInChI=1S/Ni.Sn
InChIKeyCLDVQCMGOSGNIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ni-Sn Intermetallics: Baseline Characterization


Nickel-tin (Ni-Sn) intermetallic compounds constitute a family of binary alloy phases—primarily Ni₃Sn, Ni₃Sn₂, and Ni₃Sn₄—formed through metallurgical or electrochemical co-deposition routes that cannot be replicated by conventional pyrometallurgical processes [1]. These intermetallics are distinguished by their graphene-like semi-metallic electronic structure (zero-band-gap in the case of Ni₃Sn₄), exceptional resistance to tin coarsening and volume expansion during electrochemical cycling, and surface passivation behavior analogous to stainless steel [2][3]. Key application domains include alkaline hydrogen evolution electrocatalysis, high-capacity lithium-ion and sodium-ion battery anodes, corrosion-resistant decorative coatings, lead-free solder surface finishes, and photocatalytic hydrogen production from methanol reforming [2][4].

Ni-Sn Phase Identity: Why It Matters


The Ni-Sn binary system yields at least three stable intermetallic phases—Ni₃Sn, Ni₃Sn₂, and Ni₃Sn₄—whose physicochemical properties diverge sharply as a function of Sn content. First-principles DFT calculations demonstrate that while all three phases are thermodynamically stable, Ni₃Sn possesses the highest structural stability, Ni₃Sn₂ exhibits the greatest ductility and toughness, and Ni₃Sn₄ displays the poorest mechanical stability alongside the lowest metallic bond strength and highest ionic/covalent bond character [1]. In electrochemical energy storage, Ni₃Sn₄ delivers a theoretical lithium storage capacity of ~725 mAh g⁻¹—27% higher than Ni₃Sn₂ (~570 mAh g⁻¹)—due to its higher Sn atomic fraction and distinct lithiation mechanism [2]. In electrocatalysis, the hydrogen adsorption free energy (ΔGHad) and intrinsic HER activity are exquisitely sensitive to the identity of the alloying partner: Ni₃Sn (η₁₀ = 122 mV) substantially outperforms Ni₃Ge (η₁₀ = 161 mV) and pure Ni (η₁₀ = 273 mV), while Ni₃Ti (η₁₀ = 68 mV) remains superior within the same Ni₃M series [3]. Consequently, a generic procurement specification for 'nickel-tin alloy'—without explicit phase identification—is scientifically meaningless and risks catastrophic underperformance in the target application.

Ni-Sn Intermetallics: Performance Evidence


Ni₃Sn: HER Overpotential Advantage

In a direct head-to-head comparison under identical 1.0 M KOH conditions, Ni₃Sn achieves an HER overpotential at 10 mA cm⁻² (η₁₀) of 122 mV, representing a 55% reduction versus pure Ni metal (η₁₀ = 273 mV). The full Ni₃M series ranks as Ni₃Ti (68 mV) > Ni₃Sn (122 mV) > Ni₃Ge (161 mV) > Ni (273 mV). After normalizing by the electrochemical roughness factor (RF), both Ni₃Ti and Ni₃Sn retain higher intrinsic HER activities than Ni metal, while Ni₃Ge falls below the Ni baseline [1]. DFT calculations confirm that Sn alloying shifts the Ni d-band center to optimize the hydrogen adsorption free energy (ΔGHad), directly explaining the activity enhancement [1].

Alkaline hydrogen evolution reaction Electrocatalysis Water splitting

Ni₃Sn₂–NiSnOₓ: Long-Term HER Stability

The rationally designed Ni₃Sn₂–NiSnOₓ nanocomposite—where Ni₃Sn₂ provides optimal hydrogen adsorption and low hydroxyl binding, and NiSnOₓ facilitates water dissociation and OH⁻ transfer—achieves current densities of 10 and 1,000 mA cm⁻² at overpotentials of only 14 and 165 mV, respectively, in 1.0 M KOH [1]. In a two-electrode electrolyzer with a NiFe(OH)ₓ/Ni₃S₂/Ni anode at 80 °C in 30% KOH, the system reaches 1,000 mA cm⁻² at a cell voltage of just 1.53 V and operates continuously for over 3,000 hours (4 months) without significant performance loss—placing it among the best-reported alkaline water electrolysis performances for entirely noble-metal-free systems [1].

Alkaline water electrolysis Composite electrocatalyst Industrial hydrogen production

Ni₃Sn₄: Li-Ion Capacity Advantage

Within the Ni-Sn intermetallic family for lithium-ion battery anodes, the theoretical gravimetric capacity is directly governed by the Sn atomic fraction. Ni₃Sn₄ possesses a theoretical capacity of ~725 mAh g⁻¹ in LIBs, which is 27% higher than that of Ni₃Sn₂ (~570 mAh g⁻¹). The same trend holds for sodium-ion batteries, where Ni₃Sn₄ offers ~618 mAh g⁻¹ versus ~486 mAh g⁻¹ for Ni₃Sn₂ [1]. This capacity advantage arises from the higher Sn content in Ni₃Sn₄ and its graphene-like zero-band-gap electronic structure, which enhances electronic conductivity and facilitates more complete lithiation/sodiation reactions [1]. Independent experimental studies confirm that Ni₃Sn₄/C nanocomposites consistently outperform Ni₃Sn₂/C analogs in rate capability and cycling stability, validating the theoretical prediction [2].

Lithium-ion battery anode Intermetallic anode materials Theoretical capacity

Ni₃Sn₄@PNC: Na-Ion Cycling Stability

In a direct intra-class comparison of Ni-Sn alloy quantum dots embedded in porous nanocarbon sheets (PNC), Ni₃Sn₄@PNC delivers a reversible capacity of 232.7 mAh g⁻¹ after 100 cycles at 100 mA g⁻¹ and maintains 81.6% capacity retention after 1,000 cycles at 400 mA g⁻¹. Under identical synthesis and testing conditions, Ni₃Sn₂@PNC exhibits markedly inferior performance [1]. This result leads the authors to explicitly designate Ni₃Sn₄ as the preferred Ni-Sn alloy phase for sodium-ion battery anode applications, attributing its superiority to more effective suppression of Sn volume expansion and enhanced structural integrity during sodiation/desodiation [1].

Sodium-ion battery anode Cycling stability Ni-Sn alloy phase selection

Ni₃Sn/Al₂O₃: Photocatalytic H₂ Performance

Al₂O₃-supported Ni₃Sn intermetallic compound nanoparticles function as a novel plasmonic photocatalyst for methanol aqueous-phase reforming (APR), achieving a hydrogen production rate of 277 μmol g⁻¹ min⁻¹ at low temperature (150–190 °C) with exceptionally low CO and CH₄ selectivity (≤0.1%). Under identical optimized reaction conditions, the H₂ production rate of Ni₃Sn/Al₂O₃ is 8 times higher than that of a conventional 3 wt% Pt/Al₂O₃ noble metal catalyst [1]. The performance enhancement is attributed to resonant electromagnetic field enhancement via Sn doping under light irradiation, coupled with a lower energy level of the metal-reactant adsorption bond that facilitates 'hot electron' injection into reactant molecules, simultaneously accelerating methanol dissociation and suppressing catalyst poisoning through enhanced CO₂ desorption [1].

Photocatalytic hydrogen production Methanol aqueous-phase reforming Plasmonic intermetallic catalyst

Ni-Sn Intermetallics: Key Applications


Alkaline Electrolysis Cathodes for Green Hydrogen

For alkaline electrolyzer stacks targeting current densities ≥1 A cm⁻², the Ni₃Sn₂–NiSnOₓ nanocomposite cathode enables operation at a cell voltage of only 1.53 V (at 80 °C, 30% KOH) with demonstrated 3,000-hour durability without performance decay [1]. This performance tier is directly validated against the broader class of non-precious metal alkaline HER cathodes. For laboratories and pilot-scale electrolyzer builders requiring a single-phase catalyst with well-characterized intrinsic activity, Ni₃Sn provides a 55% lower η₁₀ (122 mV) than pure Ni (273 mV) with a known activity rank order among Ni₃M intermetallics, enabling rational electrode formulation [2].

High-Energy Li-Ion Anodes: Capacity–Stability

In anode material selection for lithium-ion cells where both gravimetric capacity and cycling durability are critical (e.g., fast-charging EV batteries), Ni₃Sn₄ is the evidence-preferred Ni-Sn phase. It delivers 27% higher theoretical lithium capacity (725 mAh g⁻¹) than Ni₃Sn₂ (570 mAh g⁻¹) while the inactive Ni matrix mitigates the catastrophic volume expansion (~260%) that plagues pure Sn anodes [1]. Experimental Ni₃Sn₄/C composites have demonstrated rate capabilities of 735 mAh g⁻¹ at 0.1 A g⁻¹, confirming that the theoretical advantage translates into practical electrode performance superior to Ni₃Sn₂/C analogs [2].

Na-Ion Anodes for Grid Energy Storage

For sodium-ion battery anode procurement where >1,000-cycle lifetime is a non-negotiable requirement, Ni₃Sn₄ quantum dots embedded in porous nanocarbon (Ni₃Sn₄@PNC) provide 81.6% capacity retention after 1,000 cycles at 400 mA g⁻¹ [1]. Critically, Ni₃Sn₂@PNC—tested under identical conditions—fails to match this performance, demonstrating that phase-specific procurement (Ni₃Sn₄, not generic 'Ni-Sn') is essential for grid-storage anode qualification [1].

Photocatalytic H₂ from Methanol for Distributed Energy

For distributed or on-demand hydrogen production via methanol aqueous-phase reforming at 150–190 °C, Ni₃Sn/Al₂O₃ intermetallic photocatalysts deliver an 8-fold higher H₂ production rate (277 μmol g⁻¹ min⁻¹) compared to conventional 3 wt% Pt/Al₂O₃, with near-zero CO and CH₄ selectivity (≤0.1%) that eliminates the need for downstream hydrogen purification [1]. This scenario is directly supported by head-to-head comparative data and addresses procurement cases where precious-metal-free catalysts with superior low-temperature activity are sought for methanol-to-hydrogen systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nickel;tin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.